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Compound of Interest

Compound Name:

Methyl 2-

(hydroxymethyl)piperidine-1-

carboxylate

CAS No.: 165104-66-5

Cat. No.: B063579

Get Quote

Technical Guide: Methyl 2-
(hydroxymethyl)piperidine-1-carboxylate
Characterization, Synthesis, and Analytical Profiling
Executive Summary & Structural Significance[1]
Methyl 2-(hydroxymethyl)piperidine-1-carboxylate (often referred to as

-Moc-2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics
and alkaloid-based therapeutics. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the methyl
carbamate (Moc) moiety offers a unique balance of steric compactness and lipophilicity (

), making it an ideal protecting group for intermediates requiring stability under acidic conditions
where Boc groups would be labile.

Key Technical Attributes:
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Rotamerism: The restricted rotation around the

bond leads to distinct rotamers observable in NMR at room temperature, a frequent source
of confusion in purity analysis.

Orthogonality: The Moc group is stable to mild acids and hydrogenolysis, requiring strong

basic hydrolysis or specific Lewis acids (e.g.,

) for removal.

Stereocenter: The C2 position is a chiral center. While this guide characterizes the racemic

mixture, the data is applicable to enantiopure forms ((R)- or (S)-isomers) with the addition of

optical rotation data.

Synthetic Pathway & Process Chemistry[2][3][4]
To ensure high-fidelity characterization, the compound is best synthesized via the direct

acylation of 2-piperidinemethanol. This route minimizes side reactions compared to the

reduction of the corresponding ester.

2.1 Reaction Scheme (Logic Flow)
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Figure 1: Direct acylation pathway for the synthesis of the target carbamate.

2.2 Protocol Highlights
Stoichiometry: Use 1.1 equivalents of Methyl Chloroformate to ensure complete consumption

of the amine.

Regioselectivity: The reaction is highly selective for the secondary amine over the primary

alcohol at 0°C. However, allowing the temperature to rise >10°C during addition can lead to
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trace O-acylation (carbonate formation).

Workup: An acidic wash (1M HCl) is strictly avoided if the product is acid-sensitive, though

Moc groups are generally robust. A standard wash with saturated

removes HCl byproducts.

Spectroscopic Characterization
The following data represents the "fingerprint" of the molecule. Note that due to amide

resonance, the NMR signals for protons near the nitrogen (H2 and H6) often appear as

broadened multiplets or split signals (rotamers) in a roughly 60:40 to 50:50 ratio in

.

3.1 Nuclear Magnetic Resonance (

H NMR)
Solvent:

, 400 MHz
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Position
Shift (

ppm)
Multiplicity Integration

Assignment /
Notes

-OCH3 3.68 Singlet 3H

Characteristic

Moc Methyl

group.

H-2 4.30 - 4.15 Broad Multiplet 1H

Methine proton

to N. Heavily

broadened by

rotamers.

H-6 3.95 - 4.10 Broad Multiplet 1H
Equatorial proton

to N.

-CH2-OH 3.85 - 3.60 Multiplet 2H

Diastereotopic

protons on the

hydroxymethyl

arm.

H-6' 2.85 - 2.95
Triplet of

doublets
1H

Axial proton

to N.

-OH 2.50 - 3.00 Broad Singlet 1H

Exchangeable.

Shift varies with

concentration.

H-3,4,5 1.40 - 1.75 Multiplet 6H
Ring methylene

envelope.

Critical Interpretation Note: Unlike the Boc-analog which shows a singlet at

1.45, the Moc analog is defined by the methyl singlet at

3.68. If you observe a "doublet-like" appearance of this singlet, it is likely due to slow rotation
on the NMR timescale, not coupling.
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3.2 Carbon NMR (

C NMR)
Solvent:

, 100 MHz

Carbon Type
Shift (

ppm)
Assignment

Carbonyl 156.8
Carbamate C=O (Quaternary).

[1]

-CH2-OH 61.5 - 62.5 Primary alcohol carbon.

C-2 52.0 - 53.5
Methine ring carbon (chiral

center).

-OCH3 52.6
Methoxy carbon (Distinct from

C-2).

C-6 39.8
Methylene

to N.

C-3 25.5
Methylene

to N.

C-4, C-5 19.5 - 24.0 Remaining ring carbons.

3.3 Mass Spectrometry (HRMS-ESI)
Formula:

Calc. Mass: 187.1208

Observed

: 188.1285
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Observed

: 210.1105

Fragment Pattern: Loss of

(31 Da) and

is common in fragmentation pathways.

Quality Control & Analytical Logic
Validating the identity of this molecule requires a specific decision tree to rule out common

impurities like the O-acylated byproduct or the starting material.

4.1 Analytical Decision Tree
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Figure 2: Quality control workflow. Note that sharp NMR signals often indicate the absence of

the carbamate (e.g., hydrolysis to amine) rather than high purity.

4.2 Impurity Profiling
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Impurity A (Starting Material): Check for absence of broad NH signal and different Rf.

Impurity B (Carbonate): If the reaction over-acylates, the -OH becomes

. This shows two methyl singlets in NMR (one at

3.68, one shifted downfield

3.75-3.80) and an additional carbonyl peak in

C.[2]

Handling and Stability
Physical State: Viscous colorless oil to low-melting solid (racemic). Enantiopure forms may

crystallize more readily.

Storage: Stable at room temperature. Hygroscopic—store under nitrogen or argon.

Solubility: Soluble in DCM, MeOH, DMSO, EtOAc. Sparingly soluble in Hexanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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